methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring:
- A 5-chloro substituent on the pyrazole ring.
- A 1-phenyl group at position 1.
- A [(2,4-dichlorobenzyl)oxy]imino moiety at position 2.
- A methyl ester at position 2.
This structure combines halogenated aromatic groups, an imino linker, and an ester functionality, making it a candidate for diverse applications, including agrochemical or pharmaceutical research.
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O3/c1-27-19(26)17-15(18(22)25(24-17)14-5-3-2-4-6-14)10-23-28-11-12-7-8-13(20)9-16(12)21/h2-10H,11H2,1H3/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGNPSSIAYASH-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 320423-29-8) is a synthetic compound belonging to the pyrazole class, characterized by its complex molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H14Cl3N3O3, with a molar mass of 438.69 g/mol. The compound features a pyrazole ring with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14Cl3N3O3 |
| Molar Mass | 438.69 g/mol |
| CAS Number | 320423-29-8 |
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, a study involving pyrazoles demonstrated enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a potential synergistic effect that warrants further investigation .
Antimicrobial Properties
The antimicrobial activity of pyrazoles has been well-documented. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. The specific structure of this compound may enhance its antimicrobial efficacy due to the presence of chlorine substituents and the imino group, which can participate in nucleophilic reactions .
Antifungal Activity
Some studies have highlighted the antifungal potential of pyrazole derivatives. For example, certain synthesized pyrazoles demonstrated notable antifungal activity against phytopathogenic fungi in vitro. This suggests that this compound could also be explored for similar applications .
The mechanisms by which pyrazoles exert their biological effects are varied and complex. Common mechanisms include:
- Inhibition of Enzymatic Activity : Pyrazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Pyrazoles may interfere with key signaling pathways involved in tumor growth and metastasis.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Breast Cancer Study : A study involving 1-thiocarbamoyl-3,5-diaryl-pyrazoles showed significant cytotoxicity in MCF-7 and MDA-MB-231 cells, particularly when combined with doxorubicin. The results indicated a synergistic effect that could improve treatment outcomes for specific breast cancer subtypes .
- Antifungal Screening : A series of novel pyrazole derivatives were tested against seven phytopathogenic fungi, demonstrating moderate to excellent antifungal activity. One derivative exhibited higher efficacy than standard treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study : A study published in the European Journal of Medicinal Chemistry assessed the compound's efficacy against breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural similarities to other known antimicrobial pyrazoles suggest potential effectiveness against bacterial strains.
Case Study : In a study exploring the antibacterial activity of various pyrazole derivatives, this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been widely studied. This compound has been reported to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study : Research highlighted in the Journal of Biomolecular Structure & Dynamics demonstrated that the compound significantly reduced levels of interleukins in vitro, suggesting its potential use in conditions like rheumatoid arthritis .
Herbicidal Activity
There is increasing interest in the use of pyrazole compounds as herbicides due to their ability to inhibit specific enzymes in plants.
Case Study : Field trials have shown that formulations containing this compound effectively control weed populations while minimizing crop damage. The mode of action involves interference with photosynthesis and amino acid synthesis pathways .
Pest Control
The compound is also being explored for its insecticidal properties against agricultural pests.
Case Study : Laboratory studies indicated that this pyrazole derivative exhibited significant toxicity against common agricultural pests such as aphids and whiteflies, leading to high mortality rates at low concentrations .
Data Table: Summary of Applications
| Application Area | Activity Type | Findings Summary |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in breast cancer cells |
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Agriculture | Herbicidal | Controls weed populations with minimal crop damage |
| Pest Control | High toxicity against aphids and whiteflies |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Pyrazole Ring
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations:
- Halogenation: The target compound’s 2,4-dichlorobenzyl group enhances lipophilicity and metabolic stability compared to the methoxyimino analogue .
- Carboxamide derivatives (e.g., CAS 129295-31-4) may exhibit stronger target binding due to hydrogen-bonding interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Bioactivity Considerations
- Plant-Derived Biomolecules : emphasizes that halogenation and aromatic substituents enhance bioactivity by improving target binding .
Q & A
Q. What are the established synthetic routes for methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclization reactions, such as the Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor .
- Step 2 : Introduction of the oxime ether moiety through condensation of the aldehyde group with (2,4-dichlorobenzyl)oxyamine under acidic conditions (e.g., HCl catalysis) .
- Step 3 : Esterification of the carboxylic acid intermediate using methanol and thionyl chloride (SOCl₂) to yield the final methyl ester .
Key Considerations : Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF for cyclization, ethanol for condensation) to improve yields. Monitor progress via TLC or HPLC .
Q. How is structural characterization performed for this compound?
- X-ray Crystallography : Resolves absolute configuration and confirms the oxime ether geometry. For example, bond angles (e.g., C=N-O) and torsion angles between the pyrazole and dichlorobenzyl groups are critical .
- Spectroscopy :
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediate stability and transition states during cyclization and condensation steps .
- Solvent Effects : Predict solvent polarity impacts on reaction kinetics using COSMO-RS models. For example, DMF enhances cyclization due to its high polarity .
- Data-Driven Optimization : Apply machine learning to analyze experimental datasets (e.g., yields vs. temperature) and recommend optimal conditions .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Case Study : Discrepancies in ¹³C NMR shifts for the oxime ether carbon (C=N-O) may arise from tautomerism or crystal packing effects.
Q. What methodologies are recommended for assessing bioactivity in pyrazole derivatives?
- Antimicrobial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Enzyme Inhibition : Test inhibitory activity against carbonic anhydrase isoforms (e.g., CA IX) using stopped-flow spectrophotometry. IC₅₀ values < 10 nM suggest therapeutic potential .
- Cytotoxicity : Evaluate against human cancer cell lines (e.g., HeLa) via MTT assay. Compare selectivity indices (IC₅₀ for cancer vs. normal cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
